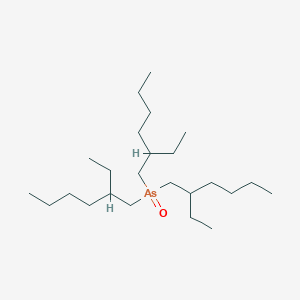

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane

Description

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is an organoarsenic compound featuring a pentavalent arsenic center bonded to three 2-ethylhexyl groups and one oxo ligand. The 2-ethylhexyl substituents likely enhance lipophilicity, influencing solubility and interaction with organic matrices, as observed in analogous organoarsenic species .

Properties

CAS No. |

54664-64-1 |

|---|---|

Molecular Formula |

C24H51AsO |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

3-[bis(2-ethylhexyl)arsorylmethyl]heptane |

InChI |

InChI=1S/C24H51AsO/c1-7-13-16-22(10-4)19-25(26,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |

InChI Key |

QGGZFLIZIMIZNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[As](=O)(CC(CC)CCCC)CC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:

3C8H17OH+POCl3→(C8H17O)3P+3HCl

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the substituent used.

Scientific Research Applications

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tris(tert-butyldimethylsilyloxy)arsane

- Structure : This compound features a central arsenic atom bonded to three tert-butyldimethylsilyloxy (TBSO) groups. Unlike Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane, it lacks an oxo ligand and is trivalent (lambda~3~-arsane).

- Properties: Detected via GC-MS in environmental samples, indicating moderate volatility and thermal stability during analysis . No reported bioactivity, suggesting low acute toxicity or inertness in biological systems .

- Applications : Primarily identified as a pollutant or intermediate in siloxane degradation pathways .

Arsenous Acid, Tris(trimethylsilyl) Ester

- Structure : An arsenic(III) compound with three trimethylsilyl (TMS) groups attached via oxygen atoms.

- Properties: Volatile under GC-MS conditions, eluting at RT 42.968 min in dichloromethane extracts . Similar to this compound, its silyl groups enhance stability against hydrolysis compared to non-silylated analogs.

Tris(biphenyl-4-yl)arsane

- Structure : A trivalent arsenic compound with three biphenyl-4-yl substituents. Crystal structure analysis reveals a distorted trigonal pyramidal geometry, with dihedral angles between phenyl rings ranging from 5.7° to 88.2° .

- Physical Properties :

- Applications: Potential use in supramolecular chemistry or as a precursor for arsenic-containing polymers.

Uranium Tris(imido) and Tris(oxo) Analogues

- Structure : Uranium complexes with tris(imido) or tris(oxo) ligands, analogous to the oxo group in this compound.

- Bonding : Computational studies show stronger covalent character in uranium–imido bonds compared to uranium–oxo bonds, attributed to ligand redox activity .

- Relevance : Highlights the electronic influence of oxo vs. imido ligands on metal center reactivity, a consideration for designing arsenic-based catalysts .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.